1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone
Description
1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone is a bifunctional aromatic ketone comprising a 4-chloropyridine ring and a quinoline moiety linked via an ethanone bridge. This compound is of interest in medicinal chemistry due to the pharmacological relevance of both pyridine and quinoline scaffolds, which are known for their roles in antimicrobial, anticancer, and antiviral agents .
Properties
Molecular Formula |
C16H11ClN2O |
|---|---|
Molecular Weight |
282.72 g/mol |
IUPAC Name |
1-(4-chloropyridin-2-yl)-2-quinolin-4-ylethanone |
InChI |
InChI=1S/C16H11ClN2O/c17-12-6-8-19-15(10-12)16(20)9-11-5-7-18-14-4-2-1-3-13(11)14/h1-8,10H,9H2 |
InChI Key |
DCDBPRGEFUBZBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=NC=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone typically involves the coupling of a 4-chloropyridine derivative with a quinoline derivative. Common synthetic routes may include:
Grignard Reaction: Reacting a 4-chloropyridine Grignard reagent with a quinoline ketone.
Friedel-Crafts Acylation: Using an acyl chloride derivative of 4-chloropyridine in the presence of a Lewis acid catalyst to acylate quinoline.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions on the pyridine ring using nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: N-oxides of the pyridine and quinoline rings.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its heterocyclic structure.
Industry: Use in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action for compounds like 1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone with analogous compounds in terms of structural features, physicochemical properties, and synthetic applications.
Structural and Physicochemical Comparisons
Key Observations:
- Tautomerism: Compounds like 1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethanone exhibit keto-enol tautomerism (1.3:1 ratio), which may influence solubility and binding interactions in biological systems .
- Quinoline vs.
Stability and Reactivity
- Thermal Stability: Chlorinated derivatives (e.g., this compound) exhibit higher melting points compared to non-halogenated analogs, as seen in related compounds with m.p. ranges of 268–287°C .
- Hydrolytic Sensitivity: The 4-chloro group on pyridine may render the compound susceptible to hydrolysis under basic conditions, a property shared with 1-(2-Chloropyridin-4-yl)ethanone .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone?
A common approach involves condensation reactions between chloropyridine and quinoline derivatives. For example, analogous methods using acetylthiophene with chlorobenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate (as described for related compounds) can be adapted . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to minimize byproducts.
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (part of the SHELX suite) is the gold standard. SHELX enables refinement against high-resolution data, handling challenges such as twinning or disorder. Key parameters include data-to-parameter ratios (>15:1) and R-factors (<0.06), as exemplified in structurally related compounds .
Q. What spectroscopic methods are used for characterization?
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches near 1700 cm⁻¹) using protocols similar to those for 1-(2,4-dichlorophenyl)ethanone .
- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns, with databases like NIST offering reference spectra .
- NMR : ¹H/¹³C NMR resolves aromatic proton environments and substituent effects, though specific data for this compound requires experimental validation.
Advanced Questions
Q. How can discrepancies in crystallographic data refinement be resolved?
SHELX’s robustness in handling high-resolution data is well-documented, but challenges like twinning or partial occupancy require iterative refinement. For example, using the TWIN command in SHELXL for twinned data or applying restraints to disordered regions. Cross-validation with spectroscopic data ensures structural consistency .
Q. What experimental design strategies optimize reaction yields and purity?
- Byproduct Minimization : Adjust stoichiometry (e.g., excess acetylating agent) and employ catalysts like ammonium acetate, as shown in pyridinone syntheses .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC or TLC.
Q. How can computational modeling predict molecular interactions or reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as charge distribution on the chloropyridine ring, which influences reactivity. Molecular docking studies (e.g., AutoDock Vina) can explore binding affinities to biological targets, leveraging structural analogs like JWH-206 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
